molecular formula C10H20O5 B609252 m-PEG4-aldehyde CAS No. 197513-96-5

m-PEG4-aldehyde

Cat. No. B609252
CAS RN: 197513-96-5
M. Wt: 220.27
InChI Key: WLRJZJYTQKVDKK-UHFFFAOYSA-N
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Description

M-PEG4-aldehyde is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The hydrophilic PEG4 spacer increases solubility in aqueous media .


Molecular Structure Analysis

The molecular formula of m-PEG4-aldehyde is C10H20O5 . Its molecular weight is 220.26 g/mol . The IUPAC name is 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal .


Physical And Chemical Properties Analysis

M-PEG4-aldehyde has a molecular weight of 220.26 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 220.13107373 g/mol . The topological polar surface area is 54 Ų .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJZJYTQKVDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-aldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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